(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 5-bromothiophene-2-carboxylate
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Description
This compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a cyanovinyl group, and a bromothiophene-2-carboxylate group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Scientific Research Applications
Near-Infrared Fluorogenic Receptor for Selective Detection
A novel near-infrared fluorescent probe, BTA, based on this compound, was synthesized for selective detection of cysteine over other biologically significant amino acids. BTA showed an increase in fluorescence intensity upon addition of cysteine, making it effective for recognizing cysteine in blood serum and living cells (Asaithambi et al., 2021).
Synthesis and Antimicrobial, Anti-proliferative Activities
A study explored the synthesis of derivatives of this compound, examining their antimicrobial and antiproliferative activities. The findings suggested that these derivatives display interesting biological properties, particularly in antimicrobial and anticancer applications (Mansour et al., 2020).
Nonlinear Optical Applications
Research on derivatives of (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 5-bromothiophene-2-carboxylate revealed potential applications in nonlinear optics (NLO). These derivatives exhibited significant NLO responses, making them promising for NLO applications (Mydlova et al., 2020).
Tyrosinase Inhibition and Melanin Production Suppression
Some derivatives were identified as effective tyrosinase inhibitors, potentially useful in reducing melanin levels in cells treated with α-melanocyte stimulating hormone, indicating potential applications in dermatology and skin care (Ha et al., 2012).
Properties
IUPAC Name |
[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl] 5-bromothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11BrN2O2S2/c22-19-10-9-18(27-19)21(25)26-15-7-5-13(6-8-15)11-14(12-23)20-24-16-3-1-2-4-17(16)28-20/h1-11H/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRQKHAIWHFQCP-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=C(S4)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=C(C=C3)OC(=O)C4=CC=C(S4)Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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